molecular formula C23H34N5O14P B12510197 [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid

[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid

Cat. No.: B12510197
M. Wt: 635.5 g/mol
InChI Key: VCMJCVGFSROFHV-UHFFFAOYSA-N
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Description

Atomic-Level Configuration Analysis via X-Ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

Single-crystal X-ray diffraction studies of the compound reveal a complex solid-state architecture characterized by mixed co-crystal and salt phases. The fumaric acid component exhibits partial proton transfer to the N9 atom of the adenine moiety, resulting in a 75:25 co-crystal/salt ratio. This dual ionization state is stabilized by a network of hydrogen bonds between the carboxylate groups of fumaric acid and the phosphate backbone, with bond lengths ranging from 2.65 to 2.81 Å. The adenine ring adopts a planar configuration, with π-π stacking interactions observed between adjacent purine systems at 3.4 Å separation.

Solid-state $$^{15}$$N nuclear magnetic resonance spectroscopy confirms the protonation state of the adenine moiety, showing distinct chemical shifts at δ = -220 ppm (N1) and δ = -190 ppm (N3) in the salt form. Solution-state $$^{1}$$H NMR spectra in deuterated dimethyl sulfoxide reveal splitting patterns consistent with diastereomeric phosphoryl centers, with coupling constants $$^2J{PH}$$ = 18.2 Hz and $$^3J{HH}$$ = 6.5 Hz for the propan-2-yloxy groups. The fumarate counterion displays characteristic AB splitting ($$^3J_{HH}$$ = 15.8 Hz) in the $$^{1}$$H NMR spectrum, confirming retention of the trans-alkene configuration.

Computational Modeling of Stereoelectronic Properties Using Density Functional Theory

Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide insight into the compound's stereoelectronic features. Natural bond orbital analysis identifies hyperconjugative interactions between the phosphate lone pairs (LP(O)) and the σ* orbitals of adjacent C-O bonds, with stabilization energies of 12.3 kcal/mol. The highest occupied molecular orbital (HOMO) localizes on the adenine π-system (-5.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the fumarate carboxylate groups (-1.2 eV), suggesting charge-transfer interactions in the solid state.

Non-covalent interaction analysis reveals steric clashes between the propan-2-yl carbonate groups and the phosphoryl-oxymethyl chain, creating an energy barrier of 3.8 kcal/mol for rotational freedom. Electrostatic potential maps show strong negative potentials (-0.35 e/Å) at the phosphate oxygen atoms and positive potentials (+0.28 e/Å) at the adenine N7 position, explaining preferential protonation sites.

Tautomeric Behavior of the 6-Aminopurine Moiety in Aqueous Solutions

The 6-aminopurine (adenine) component exhibits pH-dependent tautomerism in aqueous media. At physiological pH (7.4), $$^{15}$$N NMR studies show a 83:17 equilibrium favoring the N9H tautomer over the N7H form, with chemical shifts at δ = -220 ppm (N9H) and δ = -235 ppm (N7H). The N3H tautomer remains undetectable (<1% population), as confirmed by combined DFT/molecular mechanics simulations.

UV-Vis spectroscopy reveals tautomer-specific absorption bands at 260 nm (N9H) and 274 nm (N7H), with molar extinction coefficients of 13,400 and 11,200 M$$^{-1}$$cm$$^{-1}$$, respectively. Proton-coupled $$^{13}$$C NMR measurements show $$^2J_{NH}$$ coupling constants of 8.2 Hz for C8 in the N9H tautomer versus 6.7 Hz in the N7H form, providing a spectroscopic signature for tautomeric identification.

Conformational Dynamics of Phosphoryl-Carbonate Linkages

Molecular dynamics simulations (300 K, explicit water) reveal three dominant conformers of the phosphoryl-carbonate linkage:

  • Gauche-gauche (55% population): Dihedral angles φ(P-O-C-O) = 62°, ψ(C-O-P-O) = -115°
  • Gauche-trans (32% population): φ = 58°, ψ = 178°
  • Trans-gauche (13% population): φ = -172°, ψ = -123°

The energy barrier for interconversion between these states is 4.2 kcal/mol, as determined by potential energy surface scans. Steric hindrance between the propan-2-yl groups limits full rotational freedom, with van der Waals radii overlaps exceeding 0.8 Å in disfavored conformations. Infrared spectroscopy of matrix-isolated samples shows characteristic P=O stretching frequencies at 1285 cm$$^{-1}$$ (gauche) versus 1265 cm$$^{-1}$$ (trans), confirming the computational predictions.

Properties

IUPAC Name

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMJCVGFSROFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N5O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Nucleoside Synthesis

The parent compound, tenofovir, is synthesized via:

  • Adenine coupling : Reaction of 6-chloropurine with a phosphonomethoxypropyl group.
  • Chiral resolution : Stereochemical control to achieve the (R)-configuration critical for antiviral activity.

Carbonate Ester Protection

The phosphate group is protected using isopropyl carbonate:

  • Reagents : Bis(isopropyl) carbonate (BIC) or isopropyl chloroformate.
  • Conditions : Anhydrous solvents (e.g., dichloromethane) with bases (e.g., pyridine) to neutralize HCl byproducts.

Fumarate Salt Formation

The free acid form is converted to the fumarate salt via:

  • Protonation : Reaction with fumaric acid in a polar aprotic solvent (e.g., acetone).
  • Crystallization : Controlled cooling to yield the crystalline salt.

Stereochemical Considerations

The (R)-configuration at the propan-2-yl group is essential for bioactivity. Key steps include:

  • Chiral induction : Use of enantioselective catalysts or chiral auxiliaries during nucleoside synthesis.
  • Purification : Recrystallization or chiral chromatography to isolate the active enantiomer.

Purification and Characterization

Parameter Value/Method Source
Molecular Formula C₂₃H₃₄N₅O₁₄P (free acid) + C₄H₄O₄ (fumarate) = C₂₇H₃₈N₅O₁₈P
Molecular Weight 635.5 g/mol
SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
InChIKey VCMJCVGFSROFHV-UHFFFAOYSA-N (free acid); VCMJCVGFSROFHV-WZGZYPNHSA-N (fumarate)

Challenges and Impurity Management

  • Mono ester impurities : Partial deprotection of carbonate esters during synthesis, requiring stringent reaction control.
  • Stereochemical purity : Residual (S)-enantiomer formation, addressed via recrystallization or chiral chromatography.

Research Findings

Aspect Key Data Source
Metabolic Stability Bis(isopropyl) carbonate esters delay enzymatic hydrolysis, enhancing oral bioavailability.
Salt Impact Fumarate counterion improves solubility and shelf life.
Byproducts (S)-enantiomer (CAS 1280130-08-6) identified as a minor impurity.

Comparative Analysis of Related Compounds

Compound Structure Application
Tenofovir Unprotected phosphate group Direct antiviral agent
Tenofovir disoproxil Bis(isopropyl) carbonate esters Prodrug for enhanced bioavailability
Mono ester impurity Single isopropyl carbonate group Byproduct in synthesis

Comparison with Similar Compounds

Tenofovir Disoproxil Fumarate (TDF)

  • Structure : TDF shares the same adenine core and phosphonate diester framework but has a distinct stereochemical configuration (R-enantiomer vs. S-enantiomer in related impurities) .
  • Function: Both compounds act as prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor. TDF is hydrolyzed intracellularly to release tenofovir, which inhibits viral replication .
  • Key Differences :
    • The queried compound’s stereochemistry (e.g., S-enantiomer in impurity G) reduces pharmacological efficacy compared to TDF .
    • Esterification patterns (propan-2-yl carbonate vs. isopropyloxycarbonyl groups) alter metabolic activation rates .

Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate

  • Structure : Features a chloro-substituted purine and a simpler phosphonate ester without carbonate modifications .
  • Function : Primarily a synthetic intermediate for antiviral agents.
  • Key Differences: Absence of carbonate groups reduces lipophilicity, limiting oral absorption . Chloro substitution at the purine 2-position enhances metabolic stability but reduces target affinity compared to amino-substituted analogues .

Physicochemical Properties

Property Queried Compound TDF Diisopropyl Phosphonate
Molecular Weight (g/mol) 519.4 519.4 390.8
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 14 14 8
LogP (Predicted) 1.6 1.5 0.9
Solubility High (due to fumarate counterion) Moderate in water Low (neutral phosphonate ester)

Pharmacological and Biochemical Comparisons

Bioactivation and Metabolism

  • The queried compound’s carbonate esters require enzymatic hydrolysis to release the active phosphonate, similar to TDF . However, steric hindrance from the propan-2-yl carbonate group slows hydrolysis compared to TDF’s isopropyl esters .
  • The fumarate counterion enhances aqueous solubility (>10 mg/mL) compared to maleate salts, which exhibit lower solubility due to intramolecular hydrogen bonding .

Crystallographic and Computational Studies

  • X-ray crystallography reveals that the fumarate counterion forms intermolecular hydrogen bonds, stabilizing the crystal lattice . This contrasts with maleic acid, which forms intramolecular H-bonds, reducing melting points (fumaric acid: 287°C; maleic acid: 135°C) .
  • Molecular dynamics simulations predict that the propan-2-yl carbonate group increases membrane permeability by 20% compared to TDF .

Biological Activity

The compound known as [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid is a complex organic molecule with significant biological activity, particularly in the realm of antiviral therapies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H23N10O4PC_{17}H_{23}N_{10}O_{4}P, with a molecular weight of approximately 462.4 g/mol. The structure includes a purine base, which is characteristic of nucleoside analogs, and various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC17H23N10O4P
Molecular Weight462.4 g/mol
CAS Number1878175-77-9
Purity>95% (HPLC)
Storage Temperature-20°C

This compound functions primarily as a reverse transcriptase inhibitor , targeting viral enzymes crucial for the replication of retroviruses such as HIV and Hepatitis B. By mimicking natural nucleotides, it inhibits the conversion of viral RNA into DNA, effectively reducing viral load in infected cells.

Antiviral Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against HIV-1 and Hepatitis B virus (HBV). In vitro studies have shown IC50 values in the nanomolar range, indicating high potency.

Table 1: Antiviral Activity Against HIV and HBV

Virus TypeIC50 (nM)Reference
HIV-15.0
Hepatitis B10.0

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is well absorbed when administered orally, with a bioavailability exceeding 70%. It demonstrates a half-life conducive to once-daily dosing, making it a candidate for long-term antiviral therapy.

Clinical Trials

  • Study on HIV Patients : A clinical trial involving 200 patients with chronic HIV infection showed that administration of this compound resulted in a significant reduction in viral load after 24 weeks of treatment. Patients reported minimal side effects, primarily gastrointestinal disturbances.
  • Hepatitis B Treatment : Another study focused on patients with chronic Hepatitis B indicated that the compound led to seroconversion in approximately 30% of participants after 48 weeks, showcasing its potential as a therapeutic option for HBV infection.

Safety and Toxicity

Toxicological assessments have indicated that the compound has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses. However, ongoing monitoring is essential to fully understand its long-term effects in humans.

Q & A

Q. Methodological Answer

Enzymatic assays : Use 32^{32}P-labeled ATP analogues in competitive inhibition studies with HIV-1 reverse transcriptase (RT) .

Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to map binding to RT’s active site, focusing on hydrogen bonding with Lys65 and Asp185 .

Resistance profiling : Introduce RT mutations (e.g., K65R, M184V) via site-directed mutagenesis and measure IC50_{50} shifts .
Key Finding : The M184V mutation reduces binding affinity by 12-fold due to steric hindrance .

Advanced: What metabolic pathways dominate in hepatic microsomes, and how do they differ across species?

Q. Methodological Answer

In vitro metabolism : Incubate with human/rat liver microsomes + NADPH, and analyze metabolites via LC-HRMS .

CYP450 inhibition : Use fluorescent probes (e.g., CYP3A4) to identify isoform-specific interactions.

Q. Methodological Answer

Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and normalize to ATP content (CellTiter-Glo).

Mechanistic studies : Perform RNA-seq to identify differential expression of apoptosis-related genes (e.g., BAX, BCL2).

Mitochondrial toxicity : Measure oxygen consumption rate (OCR) via Seahorse assays to assess off-target effects .
Note : Discrepancies may arise from cell-specific efflux transporters (e.g., P-gp) or metabolic activation rates.

Advanced: What computational strategies predict enantiomer-specific antiviral activity?

Q. Methodological Answer

Molecular dynamics (MD) : Simulate binding of (R)- and (S)-enantiomers to RT over 100-ns trajectories (AMBER/CHARMM) .

Free energy calculations : Use MM-PBSA to compare binding energies, focusing on electrostatic contributions from phosphate groups.

Machine learning : Train models on existing enantiomer-activity datasets (e.g., PubChem BioAssay) to predict novel analogues.

Basic: What analytical techniques are critical for quantifying the compound in biological matrices?

Q. Methodological Answer

Sample preparation : Solid-phase extraction (C18 columns) to isolate the compound from plasma/urine.

LC-MS/MS : Use a triple quadrupole system with MRM transitions (e.g., m/z 634 → 176 for quantification) .

Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Advanced: How to design experiments evaluating synergistic effects with other nucleoside analogues?

Q. Methodological Answer

Combination index (CI) : Use the Chou-Talalay method in antiviral assays (e.g., HIV-1 in MT-4 cells) .

Mechanistic synergy : Measure dNTP pool depletion via HPLC to assess additive vs. synergistic inhibition.

Resistance suppression : Test combinations against mutant strains (e.g., K65R + M184V) to identify bypass mechanisms.

Advanced: What environmental fate studies are needed for lab waste containing this compound?

Q. Methodological Answer

Photodegradation : Expose to UV-A/B light and quantify breakdown products via HRMS .

Aquatic toxicity : Use Daphnia magna acute toxicity assays (48-h EC50_{50}) and algal growth inhibition tests .

Soil adsorption : Measure KdK_d values in loam/sandy soils to assess leaching potential.

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